molecular formula C17H24N2O3 B12607417 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine CAS No. 648901-26-2

1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine

Cat. No.: B12607417
CAS No.: 648901-26-2
M. Wt: 304.4 g/mol
InChI Key: UJFAGUWJTHAHJO-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound features a cyclopentyl group attached to a piperidine ring, which is further substituted with a 2-methoxy-5-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the cyclopentyl group and the 2-methoxy-5-nitrophenyl group through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized piperidine compounds.

Scientific Research Applications

1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-4-(2-methoxyphenyl)piperidine: Lacks the nitro group, which may result in different chemical and biological properties.

    1-Cyclopentyl-4-(2-nitrophenyl)piperidine: Lacks the methoxy group, which may affect its reactivity and interactions.

    1-Cyclopentyl-4-(2-methoxy-5-chlorophenyl)piperidine: Contains a chlorine atom instead of a nitro group, leading to different chemical behavior.

Uniqueness

1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

648901-26-2

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

1-cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine

InChI

InChI=1S/C17H24N2O3/c1-22-17-7-6-15(19(20)21)12-16(17)13-8-10-18(11-9-13)14-4-2-3-5-14/h6-7,12-14H,2-5,8-11H2,1H3

InChI Key

UJFAGUWJTHAHJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2CCN(CC2)C3CCCC3

Origin of Product

United States

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